4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride
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Overview
Description
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is a compound that features a benzimidazole ring fused to a benzoic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for about 4 hours . Microwave-assisted synthesis has also been reported, which involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at 20% irradiation power for 1 minute and 40 seconds .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antitumor activity by acting as a protein kinase inhibitor.
4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde: Exhibits antimicrobial and antioxidant properties.
6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinoline: Evaluated for antimicrobial activity.
Uniqueness
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is unique due to its specific structure, which combines the benzimidazole ring with a benzoic acid moiety. This combination enhances its potential biological activities and makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.ClH/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,(H,15,16)(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSLWJNWXZLZIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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